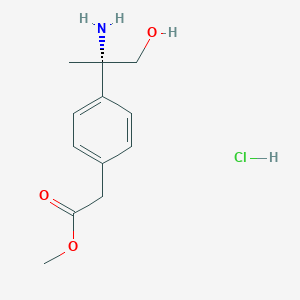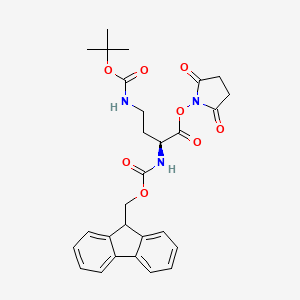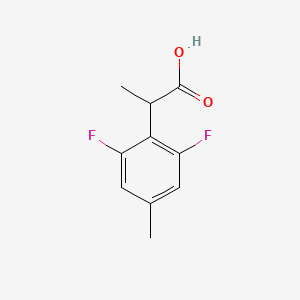
2-(2,6-Difluoro-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-4-methylbenzaldehyde with a suitable organometallic reagent, followed by oxidation to form the desired propanoic acid derivative. Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,6-Difluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluorine substituents enhance its binding affinity and specificity for target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid structure.
Flurbiprofen: Another NSAID with a biphenyl structure and similar pharmacological properties.
2-(4-Methylphenyl)propanoic acid: A structurally related compound with a methyl group instead of fluorine substituents.
Uniqueness
2-(2,6-Difluoro-4-methylphenyl)propanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(11)9(8(12)4-5)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) |
InChI Key |
GJBCQVZFXUTYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)

![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)

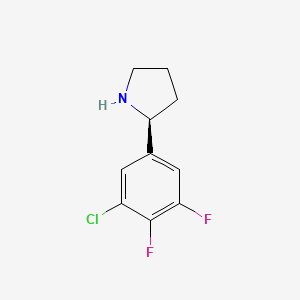
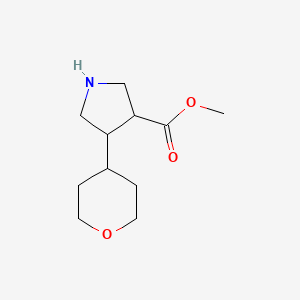
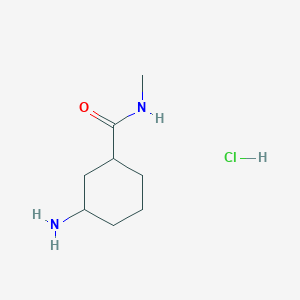


![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
